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Compound of Interest

Compound Name:
Methyltetrazine-PEG4-SS-NHS

ester

Cat. No.: B15608779 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of Methyltetrazine-PEG4-SS-NHS ester, a
heterobifunctional crosslinker integral to the advancement of bioconjugation and the

development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will

delve into its chemical properties, mechanism of action, and provide detailed experimental

protocols for its application.

Core Concepts: Deconstructing Methyltetrazine-
PEG4-SS-NHS Ester
Methyltetrazine-PEG4-SS-NHS ester is a sophisticated chemical tool engineered with four

key functional components, each contributing to its utility in creating precisely targeted

bioconjugates.

Methyltetrazine Group: This moiety is the bioorthogonal reactive partner in the inverse-

electron-demand Diels-Alder (iEDDA) cycloaddition reaction. It reacts with exceptional speed

and selectivity with a trans-cyclooctene (TCO) group, forming a stable covalent bond. The

methyl group enhances the stability of the tetrazine ring in aqueous environments compared

to unsubstituted tetrazines.[1][2]
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PEG4 Spacer (Polyethylene Glycol): The four-unit polyethylene glycol spacer is incorporated

to enhance the solubility of the molecule in aqueous buffers.[3] This hydrophilic spacer also

reduces steric hindrance during conjugation and can minimize aggregation of the resulting

bioconjugate.

Disulfide (SS) Bond: This cleavable linker is designed to be stable in the bloodstream but is

susceptible to cleavage in the reducing environment found within cells.[4] The high

intracellular concentration of glutathione (GSH) facilitates the reduction of the disulfide bond,

leading to the release of a conjugated payload.[4]

N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily couples with

primary amines, such as the side chain of lysine residues on antibodies and other proteins,

to form a stable amide bond.[5][6]

Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for Methyltetrazine-PEG4-SS-NHS
ester and its reactive moieties.

Property Value Reference

Molecular Formula C₃₁H₄₃N₇O₁₀S₂

Molecular Weight 737.84 g/mol

Appearance Red oil or solid

Solubility
Soluble in DMSO, DMF,

Methanol

Storage Conditions -20°C, desiccated
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Reaction
Second-Order Rate
Constant (k₂)

Conditions Reference

Methyltetrazine + TCO

(iEDDA)
Up to 1000 M⁻¹s⁻¹ Aqueous media

General Tetrazine +

TCO (iEDDA)
1 - 1 x 10⁶ M⁻¹s⁻¹

Varies with tetrazine

and TCO derivatives
[7]

pH
Half-life (t₁/₂) of
NHS Ester
Hydrolysis

Temperature Reference

7.0 4 - 5 hours 0°C [5][8]

8.0 210 minutes Room Temp

8.5 180 minutes Room Temp

8.6 10 minutes 4°C [5][8]

9.0 125 minutes Room Temp

Mechanism of Action and Experimental Workflows
The utility of Methyltetrazine-PEG4-SS-NHS ester lies in its ability to link two molecules in a

controlled and sequential manner, with a built-in release mechanism. This is particularly

relevant in the construction of ADCs.

Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates the typical workflow for creating an ADC using this linker.
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Workflow for ADC Synthesis

Step 1: Antibody Modification

Step 2: Drug Conjugation

Step 3: Purification & Characterization

Antibody (with Lysine residues)

NHS Ester Reaction
(pH 7.2-8.5)

Methyltetrazine-PEG4-SS-NHS ester

Antibody-Linker Conjugate

iEDDA Reaction
(Bioorthogonal)

TCO-modified Drug

Antibody-Drug Conjugate (ADC)

Purification
(e.g., SEC, HIC)

Characterization
(e.g., MS, UV-Vis, HPLC)
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Caption: A flowchart illustrating the three main stages of ADC synthesis.
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ADC Mechanism of Action: From Targeting to Payload
Release
Once the ADC is synthesized, it follows a specific signaling pathway to deliver its cytotoxic

payload to the target cancer cells.
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ADC Mechanism of Action
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Caption: The pathway of an ADC from circulation to inducing cell death.
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Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving

Methyltetrazine-PEG4-SS-NHS ester.

Protocol for Antibody Conjugation
This protocol details the steps for conjugating the linker to an antibody via the NHS ester

reaction.

Materials:

Antibody of interest (in an amine-free buffer, e.g., PBS)

Methyltetrazine-PEG4-SS-NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Antibody Preparation:

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it

must be purified first. This can be achieved by buffer exchange into the Reaction Buffer

using a desalting column or dialysis.

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

Linker Preparation:

Allow the vial of Methyltetrazine-PEG4-SS-NHS ester to equilibrate to room temperature

before opening to prevent moisture condensation.
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Dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The

optimal ratio should be determined empirically for each antibody.

Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at

4°C.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by

consuming any unreacted NHS ester.

Incubate for 15-30 minutes at room temperature.

Purification of the Antibody-Linker Conjugate:

Remove excess, unreacted linker and quenching agent by purifying the conjugate using a

desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Disulfide Bond Cleavage Assay
This assay is used to determine the rate of payload release from the ADC in a simulated

intracellular reducing environment.

Materials:

Purified Antibody-Drug Conjugate (ADC)

Phosphate-buffered saline (PBS), pH 7.4

Glutathione (GSH) or Dithiothreitol (DTT)

Analytical method for detecting the released payload (e.g., HPLC, LC-MS)

Procedure:
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Reaction Setup:

Prepare a solution of the ADC in PBS at a known concentration.

Prepare a stock solution of the reducing agent (e.g., 100 mM GSH or 1 M DTT) in PBS.

Initiate the cleavage reaction by adding the reducing agent to the ADC solution to a final

concentration of 1-10 mM for GSH or 10-100 mM for DTT.

Incubation and Sampling:

Incubate the reaction mixture at 37°C.

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction

mixture.

Sample Analysis:

Immediately analyze the samples to quantify the amount of released payload. This can be

done by separating the released drug from the ADC using techniques like HPLC and

quantifying its concentration.

Data Analysis:

Plot the concentration of the released payload over time to determine the cleavage

kinetics.

Characterization of the ADC
After synthesis and purification, the ADC should be thoroughly characterized to determine its

key quality attributes.

Drug-to-Antibody Ratio (DAR): This is a critical parameter that influences the efficacy and

toxicity of the ADC. It can be determined using:

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at

the characteristic wavelength of the drug, the DAR can be calculated.
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Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with

different numbers of conjugated drugs, allowing for the determination of the average DAR

and the distribution of drug-loaded species.

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise

determination of the DAR.

Purity and Aggregation:

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and

to detect the presence of aggregates, which can affect the safety and efficacy of the

therapeutic.

Antigen Binding Affinity:

ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the

conjugation process has not compromised the binding affinity of the antibody to its target

antigen.

This in-depth guide provides a solid foundation for researchers and scientists working with

Methyltetrazine-PEG4-SS-NHS ester. By understanding its components, reactivity, and the

protocols for its use, drug development professionals can effectively leverage this powerful tool

in the creation of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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